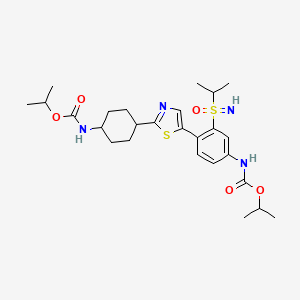
Rad51-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rad51-IN-5 is a small molecule inhibitor that targets the RAD51 protein, a key player in the homologous recombination repair pathway of DNA double-strand breaks. RAD51 is crucial for maintaining genomic stability and is often upregulated in various cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rad51-IN-5 typically involves multiple steps, including the formation of key intermediates through nucleophilic substitution and condensation reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Rad51-IN-5 primarily undergoes substitution reactions, where functional groups on the molecule are replaced by other groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups, while oxidation or reduction reactions may alter the oxidation state of specific atoms within the molecule .
Applications De Recherche Scientifique
Rad51-IN-5 has a wide range of applications in scientific research, particularly in the fields of cancer biology and DNA repair mechanisms. It is used to study the role of RAD51 in homologous recombination and to develop targeted cancer therapies. Additionally, this compound is being explored for its potential in treating viral infections, such as COVID-19, by inhibiting RAD51-mediated viral propagation .
Mécanisme D'action
Rad51-IN-5 exerts its effects by binding to the RAD51 protein and inhibiting its ability to form nucleoprotein filaments on single-stranded DNA. This prevents RAD51 from facilitating the homologous recombination repair of DNA double-strand breaks, leading to increased DNA damage and cell death in cancer cells. The inhibition of RAD51 also affects other cellular processes, such as replication fork stabilization and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Rad51-IN-5 include other RAD51 inhibitors, such as B02, 4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS), and IBR2. These compounds also target the RAD51 protein and inhibit its function in homologous recombination .
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency against RAD51. It has shown promising results in preclinical studies for its ability to sensitize cancer cells to DNA-damaging therapies and overcome resistance to existing treatments.
Propriétés
Formule moléculaire |
C26H38N4O5S2 |
|---|---|
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
propan-2-yl N-[4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]-3-(propan-2-ylsulfonimidoyl)phenyl]carbamate |
InChI |
InChI=1S/C26H38N4O5S2/c1-15(2)34-25(31)29-19-9-7-18(8-10-19)24-28-14-22(36-24)21-12-11-20(30-26(32)35-16(3)4)13-23(21)37(27,33)17(5)6/h11-19,27H,7-10H2,1-6H3,(H,29,31)(H,30,32) |
Clé InChI |
IFAJQXQNZPNAHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)OC(C)C)S(=N)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


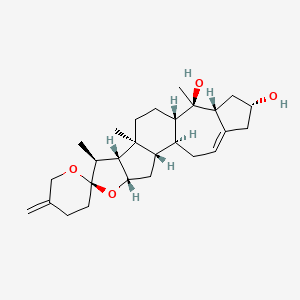


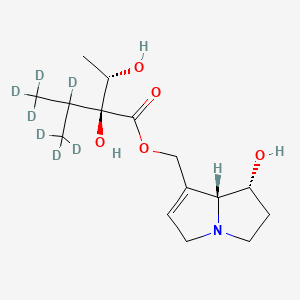
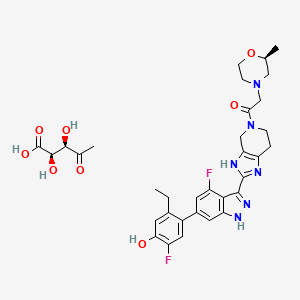
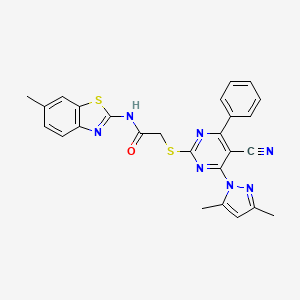
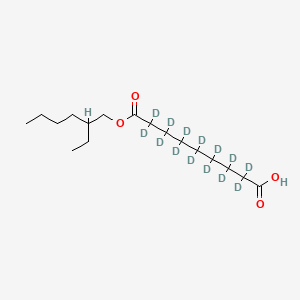
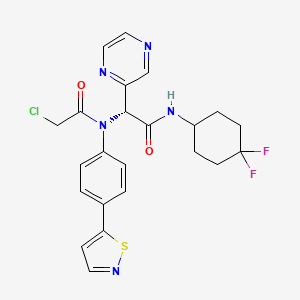
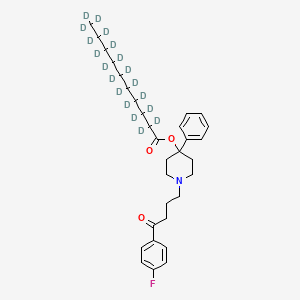
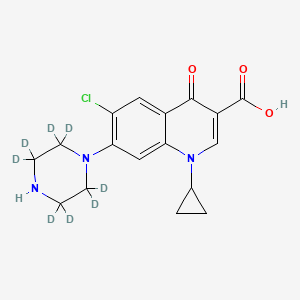

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
